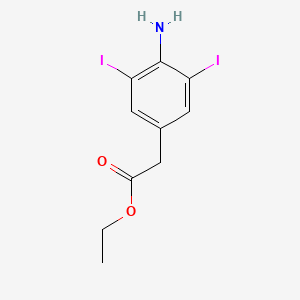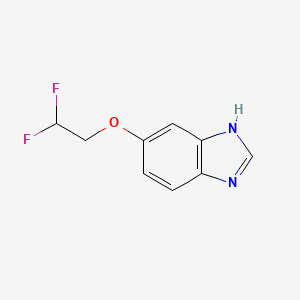
5-(2,2-Difluoroethoxy)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,2-Difluoroethoxy)-1H-benzimidazole is a fluorinated benzimidazole derivative Compounds containing fluorine atoms are of significant interest in various fields due to their unique chemical properties, such as increased metabolic stability and enhanced binding affinity to biological targets
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 5-hydroxy-1H-benzimidazole with 2,2-difluoroethanol in the presence of a suitable base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-(2,2-Difluoroethoxy)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of benzimidazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(2,2-Difluoroethoxy)-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 5-(2,2-Difluoroethoxy)-1H-benzimidazole involves its interaction with specific molecular targets. The difluoroethoxy group enhances the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
- 2,5-Dimethoxybenzimidazole
- 2,2-Difluoroethoxybenzene
- 5-Hydroxy-1H-benzimidazole
Comparison: Compared to these similar compounds, 5-(2,2-Difluoroethoxy)-1H-benzimidazole is unique due to the presence of the difluoroethoxy group, which significantly enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H8F2N2O |
|---|---|
Poids moléculaire |
198.17 g/mol |
Nom IUPAC |
6-(2,2-difluoroethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C9H8F2N2O/c10-9(11)4-14-6-1-2-7-8(3-6)13-5-12-7/h1-3,5,9H,4H2,(H,12,13) |
Clé InChI |
SGDZBMVUCHWCMF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1OCC(F)F)NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



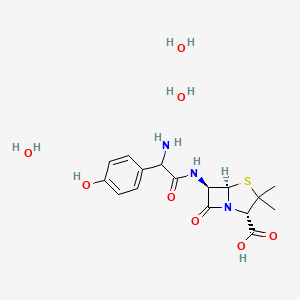
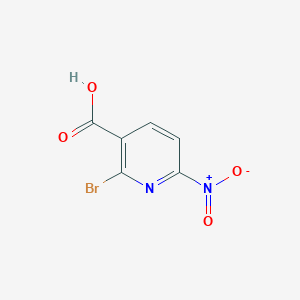

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
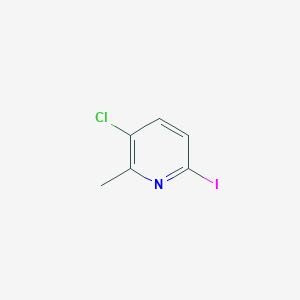
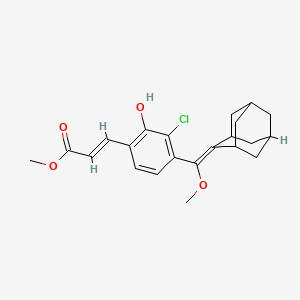
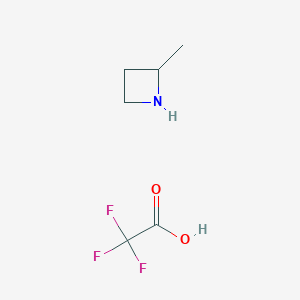
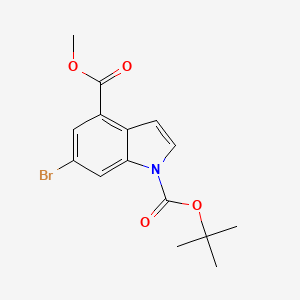
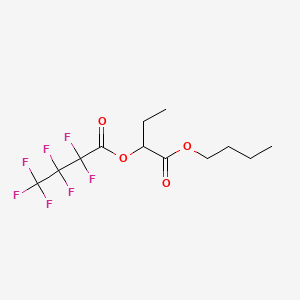

![1-(2-Methylpyrrolidine-3-carbonyl)octahydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B12845506.png)
![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
